An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethylpentanal

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylpentanal, a branched-chain aliphatic aldehyde, serves as a key intermediate in various organic syntheses. Its chemical structure, characterized by a terminal aldehyde group and methyl substitutions at the 3 and 4 positions, imparts specific reactivity and physical properties that are of interest in synthetic chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 3,4-Dimethylpentanal, tailored for professionals in research and development.

Chemical Structure and Identification

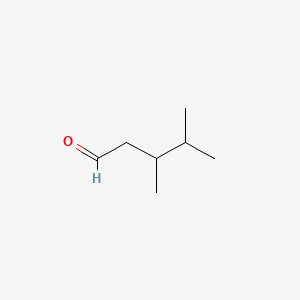

The fundamental structure of 3,4-Dimethylpentanal consists of a five-carbon pentanal chain with two methyl group substituents.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3,4-dimethylpentanal[1] |

| Synonyms | 3,4-Dimethylvaleraldehyde[1] |

| CAS Number | 19353-21-0[1] |

| Molecular Formula | C₇H₁₄O[1][2] |

| SMILES | CC(C)C(C)CC=O[1][3] |

| InChI Key | SZBNDYYJXRXQHA-UHFFFAOYSA-N[1] |

Structural Diagram:

Caption: 2D structure of 3,4-Dimethylpentanal.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dimethylpentanal is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvents and environments.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 134.5 °C at 760 mmHg | [4] |

| Density | 0.803 g/cm³ | [4] |

| Flash Point | 33.4 °C | [4] |

| Vapor Pressure | 8.08 mmHg at 25 °C | [4] |

| Melting Point | Not available | |

| Water Solubility | Limited (predicted) | [5] |

| LogP | 1.87 | [4] |

Synthesis and Reactivity

Synthesis

Experimental Workflow: General Oxidation of a Primary Alcohol to an Aldehyde

Caption: General experimental workflow for aldehyde synthesis.

Detailed Methodologies (General Protocols):

1. Swern Oxidation:

-

Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (or another hindered base), and a chlorinated solvent (e.g., dichloromethane).

-

Procedure:

-

A solution of DMSO in dichloromethane is added to a solution of oxalyl chloride in dichloromethane at a low temperature (typically -78 °C) under an inert atmosphere.

-

The primary alcohol (3,4-dimethylpentan-1-ol) dissolved in dichloromethane is then added dropwise to the activated DMSO solution.

-

After a short stirring period, triethylamine is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature, followed by an aqueous work-up.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by distillation.

-

2. Dess-Martin Periodinane (DMP) Oxidation:

-

Reagents: Dess-Martin periodinane, and a chlorinated solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of the primary alcohol (3,4-dimethylpentan-1-ol) in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The resulting crude aldehyde is purified by distillation or column chromatography.

-

Reactivity

The chemical reactivity of 3,4-Dimethylpentanal is dominated by its aldehyde functional group. It can undergo a variety of reactions typical for aldehydes, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3,4-dimethylpentanoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.

-

Reduction: The aldehyde group can be reduced to a primary alcohol (3,4-dimethylpentan-1-ol) using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. For example, it reacts with Grignard reagents to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Aldol Condensation: Can undergo self-condensation or crossed-aldol condensation in the presence of an acid or base catalyst.

Logical Relationship: Key Reactions of 3,4-Dimethylpentanal

Caption: Key chemical transformations of 3,4-Dimethylpentanal.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Aldehydic Proton (-CHO): A triplet around δ 9.5-9.8 ppm, with a small coupling constant (J ≈ 2-3 Hz) due to coupling with the adjacent CH₂ group.

-

Methylene Protons (-CH₂-CHO): A multiplet (likely a triplet of doublets) in the region of δ 2.2-2.5 ppm.

-

Methine Protons (-CH-): Multiplets in the upfield region, likely between δ 1.5-2.0 ppm.

-

Methyl Protons (-CH₃): Doublets and potentially singlets in the range of δ 0.8-1.2 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-CHO): A signal in the downfield region, typically around δ 200-205 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 10-50 ppm).

Expected IR Spectral Features:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹.

Expected Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 114.

-

Major Fragments: Loss of alkyl groups, particularly the isopropyl group (m/z = 71) and fragments resulting from cleavage adjacent to the carbonyl group.

Safety and Handling

3,4-Dimethylpentanal is a flammable liquid and vapor. It is also expected to be a skin and eye irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

3,4-Dimethylpentanal is a valuable building block in organic synthesis with well-defined structural and physicochemical properties. While specific experimental protocols and spectral data are not widely published, its synthesis and reactivity can be reliably predicted based on established chemical principles for aliphatic aldehydes. This guide provides a foundational understanding for researchers and professionals working with this compound, and it is recommended to perform analytical characterization to confirm the identity and purity of synthesized 3,4-Dimethylpentanal.

References

- 1. 3,4-Dimethylpentanal | C7H14O | CID 86855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - 3,4-dimethylpentanal (C7H14O) [pubchemlite.lcsb.uni.lu]

- 4. 3,4-Dimethylpentanal|lookchem [lookchem.com]

- 5. CAS 926-36-3: Pentanal, 4,4-dimethyl- | CymitQuimica [cymitquimica.com]